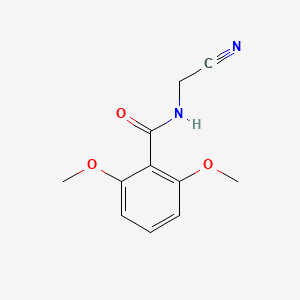

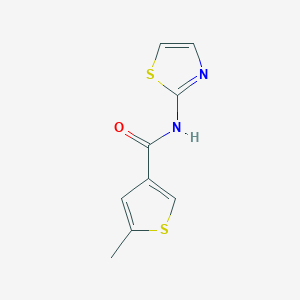

![molecular formula C14H17N3O3 B4629169 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)

4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including those similar to the compound , involves strategic functionalization of the pyridine ring to introduce various substituents that can significantly alter the compound's properties. For instance, Shieh et al. (2008) demonstrated that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) is a versatile coupling reagent for the synthesis of sterically-hindered peptidomimetics, showcasing the potential methodologies that might be applicable in synthesizing compounds like 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile with reduced racemization and controlled N-arylation (Shieh et al., 2008).

Molecular Structure Analysis

The structure of nicotinonitrile derivatives has been extensively studied using techniques such as X-ray diffraction. Mironova et al. (2012) carried out an X-ray structural examination of a closely related compound, revealing insights into the molecular conformation stabilized by intramolecular hydrogen bonding and the spatial arrangement of substituents around the pyridine ring. Such studies provide a foundation for understanding the structural aspects of 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile (Mironova et al., 2012).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including cyclization, alkylation, and complexation with metals. Studies by Speiser et al. (2004) on nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands indicate the reactivity of nicotinonitrile derivatives in forming complexes that could be catalytically active in processes like the oligomerization of ethylene. This suggests that 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile may also participate in similar reactions (Speiser et al., 2004).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Hypoxic Cells

A study highlighted the development of a novel off-on fluorescent probe using a structure similar to 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile for selective detection of hypoxia or nitroreductase (NTR) in tumor cells, such as HeLa cells. The probe displayed high selectivity, “Turn-On” fluorescence response, no cytotoxicity, large Stokes’ shift, and dual emission, making it a promising tool for imaging the hypoxic status of tumor cells in biomedical research fields (Feng et al., 2016).

Synthetic Approaches and Chemical Transformations

Research into synthetic methods has led to the creation of various compounds including 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile derivatives. One particular study detailed transformations of substituted oxazolo-[3,2-a]pyridines to 5,6-disubstituted indolizines, demonstrating the cyclization of related compounds in the presence of mineral acids to oxazolo-[3,2-a]pyridinium cations without changes in functional groups. This process was followed by recyclization to aminoindolizines upon treatment with morpholine (Rybakov & Babaev, 2014).

Antimicrobial Activity

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the core structure of 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile, as potent antifungal agents against Candida and Aspergillus species. This work underscores the potential of morpholine derivatives in developing new antifungal therapies, particularly emphasizing the importance of modifying the core structure to enhance plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).

Catalysis and Chemical Synthesis

Investigations into the catalytic properties of nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands have opened avenues for the oligomerization of ethylene, showcasing the versatility of morpholine and related compounds in catalysis. These complexes, involving structures analogous to 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile, were characterized by their superior activities and selectivities for ethylene dimers and alpha-olefins, providing a basis for further exploration in catalytic applications (Speiser et al., 2004).

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-10-7-11(2)16-14(12(10)8-15)20-9-13(18)17-3-5-19-6-4-17/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARGLDJCVPQGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OCC(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-[2-(morpholin-4-yl)-2-oxoethoxy]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

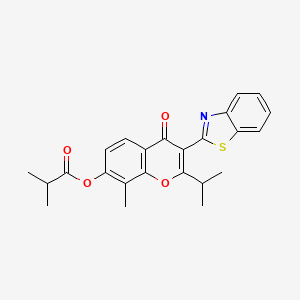

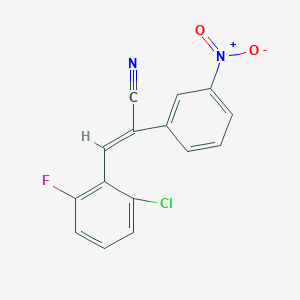

![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)

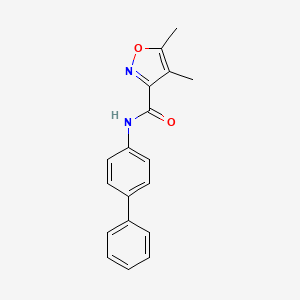

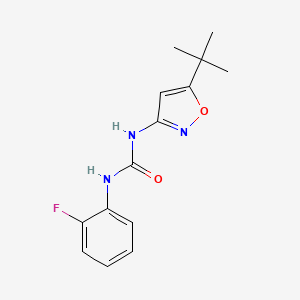

![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)

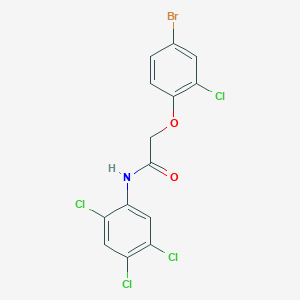

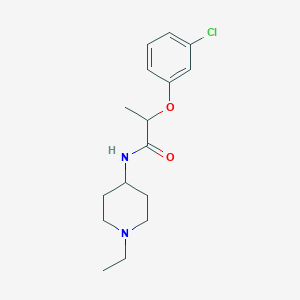

![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)

![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)

![N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4629181.png)

![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)